Sbmet is synthesized primarily from antimony trichloride and methylating agents. Its classification as an organoantimony compound highlights its relevance in both organic synthesis and industrial applications. The compound is recognized for its unique properties that facilitate its use in diverse scientific fields.
The synthesis of Sbmet typically involves the reaction of antimony trichloride with methylating agents such as methyl lithium or methyl magnesium bromide. This reaction is generally conducted under controlled conditions to ensure purity and yield.
In industrial settings, continuous flow reactors are employed to scale up the production of Sbmet. These reactors provide precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for achieving consistent product quality and minimizing human error during production .
The molecular structure of Sbmet features a central antimony atom bonded to three methyl groups. The geometry around the antimony atom can be described as trigonal pyramidal due to the presence of lone pairs on the antimony atom, which affects its reactivity and interaction with other molecules.
This structural configuration contributes to its chemical behavior, particularly in reactions where it acts as a Lewis acid catalyst .
Sbmet is involved in several types of chemical reactions:
The mechanism by which Sbmet exerts its effects primarily involves its interaction with biological molecules and catalytic sites. The antimony atom can coordinate with various ligands, altering the electronic environment around it.
Sbmet exhibits several notable physical and chemical properties:
Sbmet has a wide range of applications across various scientific fields:
The inception of Systems Biology Markup Language (SBML) traces back to collaborative efforts in 1999–2000, funded by the Japan Science and Technology Corporation. Hiroaki Kitano and John Doyle assembled a team led by Hamid Bolouri, including Andrew Finney, Herbert Sauro, and Michael Hucka, to address interoperability challenges among computational modeling tools in systems biology. This initiative culminated in the first informal workshop at the California Institute of Technology (Caltech) in December 1999, attended by developers of pioneering software platforms like The Virtual Cell, Gepasi, and E-Cell [1] [3].
The critical breakthrough emerged during the April 2000 Workshop on Software Platforms for Systems Biology, where participants unanimously advocated for an Extensible Markup Language (XML)-based format to enable model exchange. By March 2001, the Caltech ERATO team released Systems Biology Markup Language Level 1 Version 1, establishing foundational specifications for biochemical model representation. Subsequent iterations evolved through community-driven workshops: Level 2 (2002) introduced enhanced features for complex models, while Level 3 (2010) adopted a modular architecture to support diverse modeling frameworks [1] [3] [8].
Table 1: Key Milestones in Systems Biology Markup Language Development
Year | Event | Significance |
---|---|---|
1999 | Initial Caltech workshop | Identified need for interoperable model exchange format |
2001 | Release of Systems Biology Markup Language Level 1 Version 1 | First standardized XML-based specification for systems biology models |
2003 | Publication of Systems Biology Markup Language Level 2 Version 1 | Expanded support for dynamic models and events |
2010 | Finalization of Systems Biology Markup Language Level 3 Version 1 Core | Introduced modular packages for extensibility |
2019 | Systems Biology Markup Language Level 3 Version 2 Core, Release 2 | Refined validation rules and errata corrections |
The development process exemplifies open-science principles, with specifications refined via public mailing lists (sbml-discuss, sbml-announce) and issue trackers. This collaborative approach enabled incremental enhancements, such as the 2008 relaxation of unit consistency requirements (Level 2 Version 4) and the 2015 introduction of nested annotations (Level 2 Version 5) [1] [7].
Systems Biology Markup Language employs Extensible Markup Language to define computational models using declarative elements rather than procedural code. Its core structure decomposes biological systems into five primary components:
This decomposition enables framework-agnostic interpretation; software tools translate Systems Biology Markup Language elements into differential equations, stochastic simulations, or constraint-based analyses as needed. For example, a reaction network can be simulated via Gillespie’s algorithm or deterministic integration without modifying the underlying Systems Biology Markup Language file [6] [8].
Modular extensibility defines Systems Biology Markup Language Level 3. The Core specification supports basic reaction-kinetic models, while packages add domain-specific capabilities:
Table 2: Systems Biology Markup Language Level 3 Core vs. Extension Packages
Component | Function | Example Applications |
---|---|---|
Core | Basic species, reactions, and mathematical rules | Enzyme kinetics, gene regulation |
Comp (Package) | Nested model structures | Multi-scale organ models |
Fbc (Package) | Flux balance constraints | Metabolic network reconstruction |
Spatial (Package) | Diffusion coefficients and geometry | Morphogen gradient modeling |
Human-readable interpretation is facilitated by tools like Systems Biology Markup Language for Humans and Systems Biology Markup Language to LaTeX, which generate summaries without requiring direct Extensible Markup Language parsing [2].
As a lingua franca for computational biology, Systems Biology Markup Language addresses three critical needs:
Table 3: Standardization Impact of Systems Biology Markup Language
Challenge | Systems Biology Markup Language Solution | Outcome |
---|---|---|
Software-specific formats | Unified Extensible Markup Language schema | Models operable across 100+ tools |
Semantic ambiguity | Systems Biology Ontology annotations | Precise biophysical definitions |
Multi-scale integration | Hierarchical Model Composition package | Embedding organelle models within whole-cell models |
Cross-disciplinary exchange | Modular packages (e.g., Flux Balance Constraints, Spatial) | Shared models between biophysics and systems pharmacology |
The Computational Modeling in Biology Network coordinates Systems Biology Markup Language with complementary standards like Systems Biology Graphical Notation (visualization) and Simulation Experiment Description Markup Language (experimental protocols), creating a comprehensive framework for reproducible research [6] [8]. Systems Biology Markup Language’s success is evidenced by its adoption in high-impact projects, including the Virtual Physiological Human initiative and whole-cell modeling efforts, where it integrates gene regulation, metabolism, and signaling pathways [6] [8].
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